Sco-peg4-nhs
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Overview
Description
Sco-peg4-nhs, also known as N-hydroxysuccinimide polyethylene glycol succinimidyl ester, is a compound widely used in bioconjugation and crosslinking applications. It is a polyethylene glycol (PEG) derivative that contains a reactive N-hydroxysuccinimide (NHS) ester group. This compound is particularly valued for its ability to react with primary amines, making it a versatile tool in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sco-peg4-nhs typically involves the reaction of polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) and a suitable activating agent. The process begins with the activation of the carboxyl group of PEG using a carbodiimide reagent, such as N,N’-dicyclohexylcarbodiimide (DCC). This activation step forms an intermediate ester, which then reacts with NHS to produce the final this compound compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Sco-peg4-nhs primarily undergoes nucleophilic substitution reactions. The NHS ester group is highly reactive towards primary amines, leading to the formation of stable amide bonds. This reactivity makes it suitable for conjugation with proteins, peptides, and other biomolecules .
Common Reagents and Conditions
The reaction of this compound with primary amines is typically carried out in a buffer solution with a pH range of 7-9. Commonly used buffers include phosphate-buffered saline (PBS) and HEPES. The reaction is usually performed at room temperature, and the presence of organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can enhance solubility and reaction efficiency .
Major Products Formed
The primary product formed from the reaction of this compound with primary amines is a stable amide bond. This conjugation results in the formation of bioconjugates, such as PEGylated proteins or peptides, which exhibit improved solubility, stability, and reduced immunogenicity .
Scientific Research Applications
Sco-peg4-nhs has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Protein and Peptide Conjugation: This compound is commonly used to modify proteins and peptides by attaching PEG chains, enhancing their solubility and stability
Drug Delivery: The compound is utilized in the development of drug delivery systems, where PEGylation improves the pharmacokinetics and reduces the immunogenicity of therapeutic agents
Bioconjugation: This compound is employed in the conjugation of biomolecules, such as antibodies and enzymes, to various surfaces and nanoparticles for diagnostic and therapeutic applications
Crosslinking: The compound is used in crosslinking reactions to create hydrogels and other polymeric materials with specific properties
Mechanism of Action
The mechanism of action of Sco-peg4-nhs involves the formation of a covalent bond between the NHS ester group and the primary amine group of a target molecule. This reaction proceeds through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide bond. This covalent linkage is highly stable and resistant to hydrolysis, making it ideal for bioconjugation applications .
Comparison with Similar Compounds
Sco-peg4-nhs is unique in its combination of a PEG spacer and an NHS ester group, which imparts water solubility and reactivity towards primary amines. Similar compounds include:
Biotin-PEG4-NHS: This compound also contains a PEG spacer and an NHS ester group but includes a biotin moiety for specific binding to avidin or streptavidin.
DBCO-PEG4-NHS: This compound features a dibenzocyclooctyne (DBCO) group, which allows for copper-free click chemistry reactions with azides.
TCO-PEG4-NHS: This compound contains a trans-cyclooctene (TCO) group, enabling strain-promoted click chemistry with tetrazines.
This compound stands out due to its simplicity and versatility in bioconjugation applications, making it a valuable tool in various scientific research fields.
Properties
Molecular Formula |
C24H36N2O10 |
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Molecular Weight |
512.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H36N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h20H,1-4,6,8-19H2,(H,25,30) |
InChI Key |
BKXRNHWLQCGOBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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